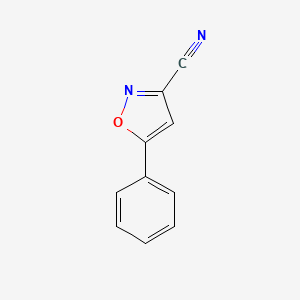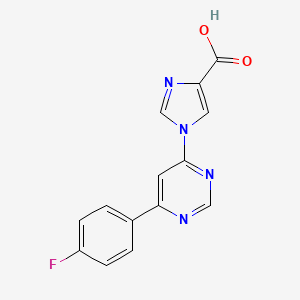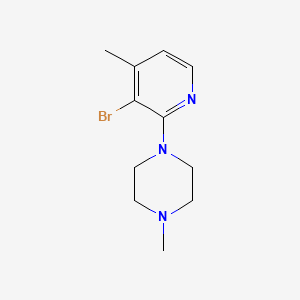
3-((4-Methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol is an organic compound that features a pyridine ring substituted with a thiol group and a sulfonyl group attached to a 4-methylpiperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol typically involves multiple steps. One common method includes the following steps:
Formation of the sulfonyl chloride intermediate: This is achieved by reacting pyridine-4-thiol with chlorosulfonic acid under controlled conditions.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 4-methylpiperazine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-Methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Complexation: The nitrogen atoms in the piperazine and pyridine rings can coordinate with metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride can be used.
Major Products
Oxidation: The major product is the corresponding sulfonic acid.
Substitution: Products vary depending on the nucleophile used.
Complexation: Metal complexes with varying stoichiometries.
Applications De Recherche Scientifique
3-((4-Methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe for studying biological systems, particularly those involving metal ions.
Mécanisme D'action
The mechanism of action of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol depends on its application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, often through coordination with metal ions in the active site.
Biological Studies: It can interact with metal ions, affecting their availability and activity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((4-Methylpiperazin-1-yl)sulfonyl)aniline
- 3-((4-Methylpiperazin-1-yl)sulfonyl)phenylboronic acid pinacol ester
Uniqueness
3-((4-Methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol is unique due to the presence of both a thiol group and a sulfonyl group attached to a pyridine ring
Propriétés
Formule moléculaire |
C10H15N3O2S2 |
|---|---|
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
3-(4-methylpiperazin-1-yl)sulfonyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C10H15N3O2S2/c1-12-4-6-13(7-5-12)17(14,15)10-8-11-3-2-9(10)16/h2-3,8H,4-7H2,1H3,(H,11,16) |
Clé InChI |
WAPCVLKCNQRBNF-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)S(=O)(=O)C2=CNC=CC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Dimethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11798108.png)



![7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole](/img/structure/B11798133.png)
![2,4-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11798137.png)


![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11798163.png)


![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11798187.png)

